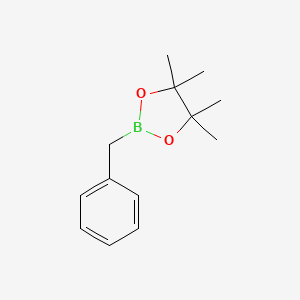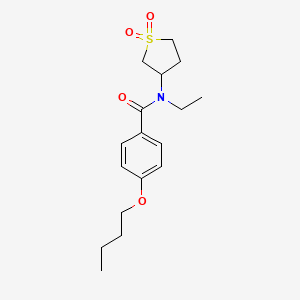
(3-Methoxyphenyl)(pyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxyphenyl)(pyridin-4-yl)methanol, also known as MPM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPM is a versatile molecule that can be synthesized using various methods, and its unique properties make it a promising candidate for a wide range of research applications. In
科学的研究の応用
Synthesis and Characterization
Three-component Synthesis : A novel synthesis method involving malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol at room temperature was developed. This process yielded a compound structurally related to (3-Methoxyphenyl)(pyridin-4-yl)methanol with a 40% yield, demonstrating its potential in facilitating complex chemical syntheses (Wu Feng, 2011).
Coordination Compounds : Research on Iron(II) complexes utilized 4-pyridine hemiacetal, a compound related to this compound, to synthesize and study molecular structures and physicochemical properties. This study highlighted the importance of such compounds in the development of coordination chemistry (P. Bourosh et al., 2018).
Material Science and Analysis
Spectroscopic Analysis : A study involving (diphenylphosphoryl)(pyridin-4-yl)methanol demonstrated its application in spectroscopic analysis, particularly in surface-enhanced Raman scattering (SERS) and generalized two-dimensional correlation analysis (G2DCA). This research is significant for understanding molecule-surface interactions (E. Pięta et al., 2015).
Optical Properties of Derivatives : Synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, involving phenyl(pyridin-2-yl)methanone, was explored for their optical properties. These compounds displayed remarkable Stokes' shift range, demonstrating their potential in creating luminescent materials (G. Volpi et al., 2017).
Chemical Reactivity and Theory
Prins Cyclization : The compound (2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol, structurally similar to this compound, was used in a novel Prins cyclization process. This synthesis method has implications for the production of hexahydro-1H-furo[3,4-c]pyran derivatives (B. Reddy et al., 2012).
Density Functional Theory (DFT) Study : Theoretical studies using DFT on compounds closely related to this compound, like (RS)-(3-bromophenyl) (pyridine-2yl) methanol, helped understand the molecular structure and active sites of these molecules (S. Trivedi, 2017).
特性
IUPAC Name |
(3-methoxyphenyl)-pyridin-4-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10/h2-9,13,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSVTSGCCQLKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis](/img/structure/B2755433.png)
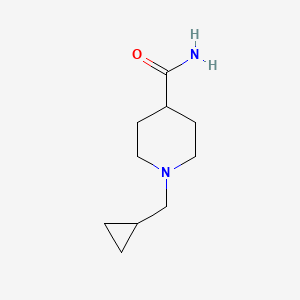
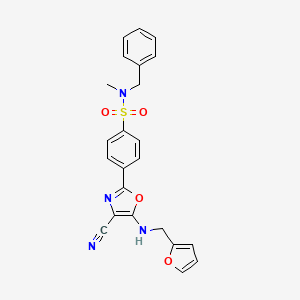
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2755440.png)
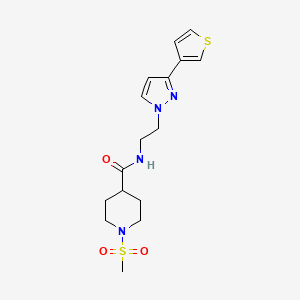

![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2755443.png)

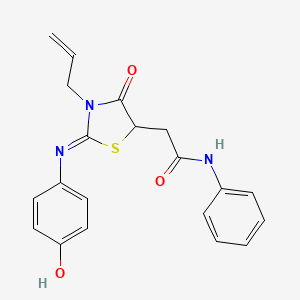
![2-chloro-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B2755448.png)
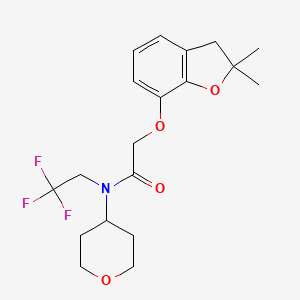
![[3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2755451.png)
